molecular formula C21H21N3O2 B11674910 2-(1,3-Dihydro-benzoimidazol-2-ylidene)-4-(2-isopropyl-5-methyl-phenoxy)-3-oxo-butyronitrile

2-(1,3-Dihydro-benzoimidazol-2-ylidene)-4-(2-isopropyl-5-methyl-phenoxy)-3-oxo-butyronitrile

Cat. No.: B11674910
M. Wt: 347.4 g/mol
InChI Key: VNCSVDQRJVIMJR-MNDPQUGUSA-N
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Description

1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-(2-ISOPROPYL-5-METHYLPHENOXY)-2-OXOPROPYL CYANIDE is a complex organic compound that features a benzimidazole core, a phenoxy group, and a cyanide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-(2-ISOPROPYL-5-METHYLPHENOXY)-2-OXOPROPYL CYANIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.

    Attachment of the Phenoxy Group: This step might involve a nucleophilic substitution reaction where the benzimidazole core reacts with a halogenated phenol derivative.

    Introduction of the Cyanide Group: The final step could involve the reaction of the intermediate compound with a cyanide source, such as sodium cyanide or potassium cyanide, under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-(2-ISOPROPYL-5-METHYLPHENOXY)-2-OXOPROPYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole derivatives with different oxidation states, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-(2-ISOPROPYL-5-METHYLPHENOXY)-2-OXOPROPYL CYANIDE would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interaction with Receptors: Modulating receptor activity in biological systems.

    Pathway Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole cores.

    Phenoxy Compounds: Molecules containing phenoxy groups.

    Cyanide-Containing Compounds: Other organic compounds with cyanide functional groups.

Uniqueness

1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-(2-ISOPROPYL-5-METHYLPHENOXY)-2-OXOPROPYL CYANIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-4-(5-methyl-2-propan-2-ylphenoxy)but-2-enenitrile

InChI

InChI=1S/C21H21N3O2/c1-13(2)15-9-8-14(3)10-20(15)26-12-19(25)16(11-22)21-23-17-6-4-5-7-18(17)24-21/h4-10,13,25H,12H2,1-3H3,(H,23,24)/b19-16-

InChI Key

VNCSVDQRJVIMJR-MNDPQUGUSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OC/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=C(C#N)C2=NC3=CC=CC=C3N2)O

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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